L-Ornithine, N2-methyl-
Description
L-Ornithine, N2-methyl- is a compound with the formula C₆H₁₄N₂O₂ . It is a derivative of L-Ornithine, a non-proteinogenic amino acid that plays a vital role in various physiological processes in the human body . L-Ornithine is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism .
Molecular Structure Analysis
L-Ornithine, N2-methyl- contains a total of 23 bonds; 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
L-Ornithine, N2-methyl- is involved in various chemical reactions. For instance, it has been shown that the L-selective ornithine deacetylase ArgE catalyses hydrolysis of a wide range of N-acyl-amino acid substrates .Safety And Hazards
Future Directions
Research is ongoing to explore the potential applications of L-Ornithine, N2-methyl-. For instance, a study has used data about molecules from drug banks for screening. A total of 15 drugs that are similar in structure to L-Ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of L-Ornithine were virtually docked against PvdA . This suggests potential future directions in drug discovery and development.
properties
IUPAC Name |
(2S)-5-amino-2-(methylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWQPFBXDVLAH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426397 | |
Record name | L-Ornithine, N2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Ornithine, N2-methyl- | |
CAS RN |
16748-29-1 | |
Record name | N2-Methyl-L-ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Ornithine, N2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-METHYL-L-ORNITHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YQ110TMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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